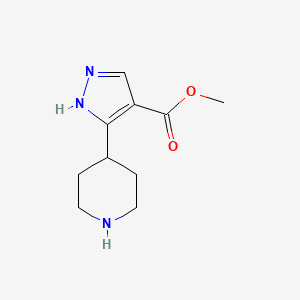

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

描述

属性

分子式 |

C10H15N3O2 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC 名称 |

methyl 5-piperidin-4-yl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13-9(8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |

InChI 键 |

PAYQPOZESPRQEV-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(NN=C1)C2CCNCC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 3-(哌啶-4-基)-1H-吡唑-4-甲酸甲酯的合成通常涉及适当前体的环化。一种常见的方法是在受控条件下使哌啶衍生物与吡唑前体反应。 例如,4-哌啶酮与水合肼反应,然后酯化可以得到所需的化合物 .

工业生产方法: 该化合物的工业生产可能涉及多步合成工艺,这些工艺针对产率和纯度进行了优化。 使用催化剂和特定的反应条件,例如温度和 pH 控制,对于确保生产过程的效率至关重要 .

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hr | 3-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid | 80–90% | |

| Basic hydrolysis | NaOH (2M), MeOH, reflux | Same as above | 85–92% |

The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon. The piperidine ring remains stable under these conditions .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and sulfonylation reactions, enabling diversification of the molecule’s pharmacological profile.

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 50°C, 12 hr | N-Methylpiperidinyl pyrazole derivative | 70–75% | |

| Benzyl bromide | THF, DIEA, rt, 24 hr | N-Benzylpiperidinyl pyrazole derivative | 65–68% |

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C → rt | N-Acetylpiperidinyl pyrazole derivative | 82–85% | |

| Boc anhydride | THF, DMAP, rt, 6 hr | N-Boc-protected derivative | 88–90% |

These reactions exploit the nucleophilicity of the piperidine nitrogen. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to unsubstituted piperidines .

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions, though its electron-deficient nature limits reactivity.

Nitration

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro-pyrazole derivative | 50–55% |

Suzuki Coupling

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hr | 5-Aryl-pyrazole derivative | 60–65% |

Nitration occurs preferentially at the C-5 position due to the electron-withdrawing effect of the ester group. Cross-coupling reactions require palladium catalysts and tolerate aryl boronic acids with electron-donating groups .

Piperidine Ring Oxidation

The piperidine ring undergoes oxidation to form N-oxides under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, rt, 6 hr | Piperidine N-oxide derivative | 75–80% |

Ester Reduction

The ester group can be reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 4-(Hydroxymethyl)pyrazole derivative | 70–75% |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl nitrile oxide | Toluene, reflux, 8 hr | Pyrazolo[1,5-a]pyridine derivative | 55–60% |

Stability and Degradation

科学研究应用

Biological Activities

The biological activities of methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. A structure-activity relationship analysis revealed that substituents on the piperidine ring significantly influence the compound's effectiveness.

Antifungal Properties

This compound has shown promising antifungal activity against several pathogenic fungi. In vitro studies indicate that this compound effectively inhibits fungal growth, making it a candidate for further development in antifungal therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of this pyrazole derivative is notable, as it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide stimulation. This suggests therapeutic applications in treating inflammatory diseases.

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, highlighting its potential as an anticancer agent .

Antifungal Activity

In another investigation focused on antifungal properties, compounds structurally related to this compound exhibited significant inhibition against Fusarium solani and Botrytis cinerea. These findings support the compound's potential application in agricultural antifungal treatments .

Data Tables

| Biological Activity | Compound | Effectiveness |

|---|---|---|

| Anticancer | This compound | IC50 = 15 µM (MCF-7) |

| Antifungal | This compound | Effective against Cytospora sp. |

| Anti-inflammatory | This compound | Inhibition of TNF-α production |

作用机制

3-(哌啶-4-基)-1H-吡唑-4-甲酸甲酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以调节这些靶标的活性,从而导致各种生物效应。 所涉及的确切途径取决于具体的应用和正在研究的生物系统 .

类似化合物:

- 1-(4-氟苄基)哌啶-4-基][4-氟苯基]甲醇

- 1-(3,4-二氯苄基)哌啶-4-基][4-氟苯基]甲醇

- **1-(4-溴苄基)哌啶-4-基][4-氟苯基]甲醇

比较: 3-(哌啶-4-基)-1H-吡唑-4-甲酸甲酯由于其哌啶和吡唑环的特定组合而独一无二,这种组合赋予了其独特的化学和生物特性。 与类似化合物相比,它可能表现出不同的药代动力学和药效学特征,使其适用于药物化学和药物开发中的特定应用 .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|---|---|

| This compound (Target) | Not provided | C10H15N3O2* | ~209.25* | Piperidin-4-yl (C5H10N) at C3 | Methyl ester, secondary amine | High solubility in acidic media |

| Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 2090591-13-0 | C11H17N3O2 | 223.27 | Piperidin-4-yl at N1, methyl at C3 | Methyl ester, tertiary amine | Increased steric hindrance at N1 |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | 1017782-45-4 | C9H14N2O2 | 182.22 | tert-Butyl (C4H9) at C3 | Methyl ester | Lipophilic, low polarity |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | Not provided | C7H10N2O2 | 154.17 | Ethyl ester, methyl at C3 | Ethyl ester | Higher lipophilicity vs. methyl ester |

| 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride | 2093702-63-5 | C10H11BrClN | 260.56 | Piperidin-3-yl at C3, carboxamide | Amide, hydrochloride salt | Enhanced stability vs. ester analogs |

Key Observations:

- Substituent Position: The placement of the piperidine group (e.g., at C3 vs. N1) significantly alters steric and electronic profiles.

- Ester vs. Amide : Replacement of the methyl ester with a carboxamide () improves hydrolytic stability but reduces metabolic activation, a critical factor in prodrug design .

- Piperidine vs. tert-Butyl : The piperidin-4-yl group (target compound) enhances water solubility under acidic conditions compared to the hydrophobic tert-butyl substituent (), which may improve bioavailability in gastric environments .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate?

- Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives and piperidin-4-yl-containing precursors. For example, cyclocondensation using dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux conditions yields pyrazole-4-carboxylate intermediates, which can be further functionalized . Post-functionalization of the pyrazole core with piperidin-4-yl groups may involve nucleophilic substitution or coupling reactions under basic conditions .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| β-ketoesters | Core building block | Reflux in ethanol |

| DMF-DMA | Cyclization promoter | 80–100°C, 6–12 h |

| Piperidin-4-yl halides | Substituent source | K₂CO₃, DMF, 60°C |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm, pyrazole protons at δ 7.5–8.5 ppm) and confirms ester carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₆N₃O₂: 238.12) and fragmentation patterns .

- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations in the pyrazole-piperidine system .

Q. What are the typical reactivity patterns of the ester and piperidinyl groups?

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH/H₂O) converts the methyl ester to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .

- Piperidinyl Functionalization : The piperidine nitrogen undergoes alkylation or acylation (e.g., with methyl iodide or acyl chlorides) to modulate steric/electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。